Receptor Binding Selectivity: Spiroglumide Exhibits 9.6-Fold CCK2/CCK1 Preference vs. CCK1-Preferring Glutaramic Acid Analogues
In direct comparative radioligand binding assays, Spiroglumide (CR-2194) demonstrates preferential binding to CCK2/gastrin receptors (IC50 = 1,400 nM) over CCK1 receptors (IC50 = 13,500 nM), yielding a 9.6-fold selectivity for CCK2. This profile contrasts sharply with Lorglumide (CR-1409), which exhibits a 2,300-fold CCK1 preference (IC50: CCK1 = 0.13 µM; CCK2 = 300 µM), and Loxiglumide (CR-1505), which shows a 27-fold CCK1 preference (IC50: CCK1 = 0.33 µM; CCK2 = 9.1 µM). Proglumide, the historical reference, displays negligible selectivity (1.8-fold) with weak affinity at both subtypes (IC50: CCK1 = 6,000 nM; CCK2 = 11,000 nM) [1]. Among CCK2-preferring agents, Spiroglumide's selectivity ratio (9.6) is modest compared to Itriglumide (CR-2945), which achieves a 9,000-fold CCK2 preference (IC50: CCK1 = 20,700 nM; CCK2 = 2.3 nM) [1].
| Evidence Dimension | Receptor binding affinity (IC50) and subtype selectivity ratio |
|---|---|
| Target Compound Data | Spiroglumide: CCK1 IC50 = 13,500 nM; CCK2 IC50 = 1,400 nM; Fold selectivity = 9.6 (CCK2-preferring) |
| Comparator Or Baseline | Lorglumide: CCK1 IC50 = 130 nM, CCK2 IC50 = 300,000 nM, Fold = 2,300 (CCK1-preferring); Loxiglumide: CCK1 IC50 = 330 nM, CCK2 IC50 = 9,100 nM, Fold = 27 (CCK1-preferring); Proglumide: CCK1 IC50 = 6,000 nM, CCK2 IC50 = 11,000 nM, Fold = 1.8 (non-selective); Itriglumide: CCK1 IC50 = 20,700 nM, CCK2 IC50 = 2.3 nM, Fold = 9,000 (CCK2-preferring) |
| Quantified Difference | Spiroglumide's CCK2/CCK1 selectivity (9.6) is 240-fold lower than Lorglumide's CCK1/CCK2 selectivity (2,300) but opposite in direction; 2.8-fold lower than Loxiglumide's (27); 938-fold lower than Itriglumide's CCK2 preference (9,000) |
| Conditions | Radioligand binding displacement assays using guinea pig brain cortex (CCK2 receptors) and rat pancreatic acini (CCK1 receptors) [1] |
Why This Matters
This receptor selectivity profile positions Spiroglumide as a moderate-affinity, CCK2-preferring pharmacological tool, distinct from CCK1-selective compounds (Lorglumide, Loxiglumide) for studies requiring discrimination between CCK receptor subtypes without the extreme potency and near-irreversible binding characteristics of ultra-high-affinity CCK2 antagonists.
- [1] Berna MJ, et al. Table 3: IC50 (µM) values for CCK1R and CCK2R across glutaramic acid analogues including Proglumide, Lorglumide, Loxiglumide, Dexloxiglumide, Spiroglumide, and Itriglumide. PMC2718729. View Source
